2-iodo-4-isocyanato-1-methoxybenzene
Description
Properties
CAS No. |
1360960-63-9 |
|---|---|
Molecular Formula |
C8H6INO2 |
Molecular Weight |
275 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Nitration of Iodo-Methoxybenzene Derivatives
Nitro group introduction via electrophilic aromatic substitution (EAS) is a classical method. However, the strong electron-withdrawing effects of iodine and methoxy groups necessitate careful optimization:
Alternative Route: Sequential Halogenation and Nitration
A more reliable approach involves synthesizing 4-nitro-1-methoxybenzene first, followed by iodination:
-
Nitration of 1-methoxybenzene :
-
Iodination via Directed Ortho Metallation (DoM) :
Key Data :
Reduction of Nitro to Amine
The nitro group in 2-iodo-4-nitro-1-methoxybenzene must be reduced to an amine for subsequent isocyanato formation. Catalytic hydrogenation or chemical reductants are viable:
Catalytic Hydrogenation
Chemical Reduction with Iron/HCl
Reaction Equation :
Isocyanato Group Installation
Converting the amine to isocyanato requires careful handling due to the toxicity of phosgene. Modern methods favor triphosgene as a safer alternative:
Phosgenation of Amines
Mechanistic Insight
The reaction proceeds via intermediate carbamoyl chloride formation, which eliminates HCl to generate the isocyanato group:
Key Data :
Analytical Validation and Challenges
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-4-isocyanato-1-methoxybenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Addition Reactions: The isocyanate group can react with nucleophiles to form urea derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Addition: Amines or alcohols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed:
Substitution: Products with different substituents replacing the iodine atom.
Addition: Urea derivatives from the reaction with amines.
Oxidation and Reduction: Various oxidized or reduced forms of the original compound.
Scientific Research Applications
2-Iodo-4-isocyanato-1-methoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-iodo-4-isocyanato-1-methoxybenzene involves its functional groups:
Isocyanate Group: Reacts with nucleophiles to form stable urea or carbamate linkages.
Iodine Atom:
Methoxy Group: Influences the electron density of the benzene ring, affecting the reactivity of the compound.
Comparison with Similar Compounds
Structural and Electronic Differences
The table below compares 2-iodo-4-isocyanato-1-methoxybenzene with four analogous compounds from the literature:
Reactivity and Stability
Electrophilicity of -NCO Group :
- The target compound’s -NCO group is moderately activated due to iodine’s inductive electron withdrawal (position 2) but partially stabilized by the para-methoxy group’s resonance donation. This balance makes it less reactive than 2-chloro-1-iodo-4-isocyanatobenzene (stronger electron withdrawal from Cl and I) but more reactive than 4-methoxyphenyl isocyanate (solely activated by para-methoxy) .
- The -OCF₂ group in 1-(difluoromethoxy)-4-isocyanato-2-methoxybenzene significantly enhances -NCO electrophilicity, though its stability is lower (requires storage at -10°C) .
- However, iodine’s polarizability may improve solubility in non-polar solvents . Compounds with multiple electron-withdrawing groups (e.g., 2-chloro-1-iodo-4-isocyanatobenzene) exhibit higher density and lower solubility in aqueous media .
Q & A
Q. What are the recommended synthetic routes for 2-iodo-4-isocyanato-1-methoxybenzene, and what critical parameters influence yield?
- Methodological Answer : A plausible synthesis involves sequential functionalization of the benzene ring. First, iodination of 4-methoxybenzene derivatives can be achieved using iodine and an oxidizing agent (e.g., potassium iodate) under acidic conditions, as demonstrated for analogous iodo-methoxy compounds . Subsequent introduction of the isocyanate group may involve treating an intermediate amine (e.g., 4-amino-2-iodo-1-methoxybenzene) with phosgene alternatives like triphosgene in anhydrous dichloromethane. Key parameters include reaction temperature (optimized at 0–5°C to minimize side reactions), stoichiometric control of iodinating agents, and inert atmosphere conditions to prevent hydrolysis of the isocyanate group .
Q. How does the electronic interplay between substituents (methoxy, iodo, isocyanate) influence reactivity in cross-coupling reactions?
- Methodological Answer : The methoxy group at position 1 is electron-donating, activating the ring for electrophilic substitution, while the iodo (position 2) and isocyanate (position 4) groups are electron-withdrawing. This creates a polarized electronic environment, directing nucleophilic attacks to specific positions. For example, in Suzuki-Miyaura couplings, the iodo group acts as a leaving group, with reactivity enhanced by the electron-withdrawing isocyanate. Solvent polarity (e.g., DMF vs. THF) and palladium catalyst selection (e.g., Pd(PPh₃)₄) significantly impact coupling efficiency .
Q. What analytical techniques are optimal for characterizing this compound and its derivatives?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR reveals distinct aromatic proton splitting patterns due to substituent positions. The methoxy group typically resonates at δ 3.8–4.0 ppm, while the isocyanate group quenches nearby proton signals .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ = 316.97 g/mol) and fragmentation patterns .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) monitors purity and detects hydrolyzed byproducts (e.g., urea derivatives) .
Advanced Research Questions
Q. How can computational modeling predict regioselectivity in cycloaddition reactions involving the isocyanate group?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals to predict reactivity in [2+2] or [4+2] cycloadditions. For instance, the LUMO of the isocyanate group localizes on the electrophilic carbon, favoring nucleophilic attack by alkenes or dienes. Solvent effects (PCM models) and transition-state analysis refine predictions, aligning with experimental outcomes from analogous aryl isocyanates .
Q. What strategies resolve contradictions in reported stability data under aqueous vs. anhydrous conditions?
- Methodological Answer : While isocyanates generally hydrolyze in water (forming ureas), the methoxy group may stabilize the compound in mildly acidic/basic media (pH 5–9) by resonance effects, as observed in structurally similar methoxy-iodo systems . Methodological validation involves:
- Kinetic Studies : Monitor decomposition via UV-Vis spectroscopy (λ = 250–300 nm) under controlled pH.
- Moisture Sensitivity Tests : Use Karl Fischer titration to correlate water content with degradation rates .
Design an enantioselective synthesis route leveraging recent advances in asymmetric catalysis.
- Methodological Answer :
A chiral palladium catalyst (e.g., Josiphos ligand) can induce asymmetry during cross-coupling steps. For example, coupling this compound with a prochiral boronic ester under Miyaura borylation conditions generates enantiomerically enriched intermediates. Optimization requires:
- Temperature control (−20°C to 25°C).
- Chiral additive screening (e.g., BINAP derivatives).
- Enantiomeric excess (ee) analysis via chiral HPLC (Chiralpak IA column) .
Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?
- Methodological Answer :
- Solvent Replacement : Substitute dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .
- Catalytic Systems : Use recyclable magnetic nanoparticle-supported catalysts (e.g., Fe₃O₄@Pd) for coupling reactions, reducing heavy metal waste .
- Waste Minimization : Employ flow chemistry to enhance atom economy and reduce reaction times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
